molecular formula C10H9ClN2O B8548146 8-chloro-3-ethylquinoxalin-2(1H)-one CAS No. 1464832-54-9

8-chloro-3-ethylquinoxalin-2(1H)-one

Cat. No. B8548146
M. Wt: 208.64 g/mol
InChI Key: QLLNHOFFSBXWNY-UHFFFAOYSA-N
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Patent
US08716290B2

Procedure details

To a solution of 8-chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one (1.30 Kg, 6.17 mol) in anhydrous 1,4-dioxane (15 L) was added DDQ (1.47 Kg, 6.48 mol). The reaction mixture was stirred for 3 h (the internal temperature went up to 45° C. after DDQ addition). After this time LC-MS analysis showed that the reaction was complete. The mixture was evaporated under reduced pressure to give a brown residue. To this residue was added 2M aqueous NaOH to adjust the pH to 7-8. The resulting yellow solid was collected by filtration, suspended in saturated aq. NaHCO3, stirred for 1 h, and filtered to give a light green solid. The light green solid was suspended in saturated aqueous NaHCO3, stirred, filtered and washed with saturated aqueous NaHCO3 and water to give an off-white solid. The off-white solid was suspended in water, mixed well, filtered, washed with water, air-dried overnight, and dried under high vacuum at 50° C. to give 8-chloro-3-ethylquinoxalin-2(1H)-one (1 Kg). 1H NMR (DMSO-d6) δ ppm 7.69-7.75 (m, 1H), 7.59-7.65 (m, 1H), 7.29 (t, J=8.0 Hz, 1H), 2.84 (q, J=7.4 Hz, 2H), 1.23 (t, J=7.4 Hz, 3H). Mass Spectrum (ESI) m/z=209.1 (M+1).
Quantity
1.3 kg
Type
reactant
Reaction Step One
Name
Quantity
1.47 kg
Type
reactant
Reaction Step One
Quantity
15 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH:8]([CH2:13][CH3:14])[NH:7]2.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[OH-].[Na+]>O1CCOCC1.C([O-])(O)=O.[Na+].O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[C:8]([CH2:13][CH3:14])=[N:7]2 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1.3 kg
Type
reactant
Smiles
ClC=1C=CC=C2NC(C(NC12)=O)CC
Name
Quantity
1.47 kg
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
15 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h (the internal temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
went up to 45° C.
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown residue
FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was collected by filtration
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a light green solid
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 and water
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
ADDITION
Type
ADDITION
Details
mixed well
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=CC=C2N=C(C(NC12)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1 kg
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.